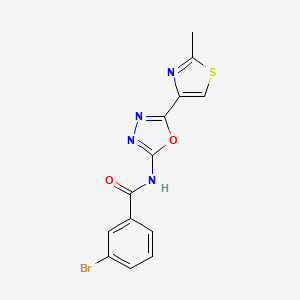

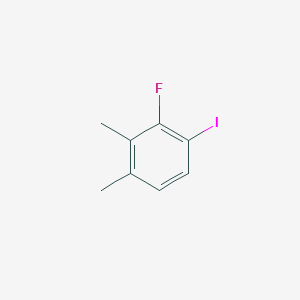

![molecular formula C7H2Cl2F3N3 B3017003 5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine CAS No. 2089311-29-3](/img/structure/B3017003.png)

5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a derivative of imidazo[4,5-b]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of chlorine and trifluoromethyl groups on the imidazo[4,5-b]pyridine core is likely to influence its chemical reactivity and physical properties, as well as its interaction with biological targets .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives, including those with chloro and trifluoromethyl substituents, has been achieved through various methods. One approach involves the oxidative intramolecular C–H amination of 2-(2'-aminophenyl)imidazo[1,2-a]pyridines using copper(II) triflate and (diacetoxyiodo)benzene . Another method describes the solid-phase synthesis of trisubstituted imidazo[4,5-b]pyridines from 2,4-dichloro-3-nitropyridine, which involves a series of reactions including amination, nitro group reduction, and imidazole ring closure . A specific synthesis route for 5,7-dichloroimidazo[4,5-b]pyridine has been reported, which could potentially be adapted to introduce a trifluoromethyl group at the appropriate position .

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives is characterized by a planar aromatic system that can strongly absorb UV radiation and exhibit fluorescence . The presence of substituents like chloro and trifluoromethyl groups can affect the electronic distribution and steric hindrance within the molecule, potentially influencing its optical properties and reactivity .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions, including substitutions, ring closures, and interactions with biological targets. The reactivity of these compounds can be modulated by the presence of electron-withdrawing groups such as chloro and trifluoromethyl, which can activate the ring towards nucleophilic attack or influence the outcome of biochemical assays .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The electron-withdrawing effects of the chloro and trifluoromethyl groups can impact the compound's acidity, basicity, and solubility. These properties are crucial for the compound's behavior in chemical reactions and its potential as a pharmaceutical agent. The crystal structure analysis of a related compound, 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, reveals that molecules can form infinite chains through hydrogen-bonding interactions, which may be relevant for the packing and stability of the compound in solid form .

Scientific Research Applications

Antimicrobial and Anticancer Activity

- Synthesis of Derivatives : Novel 1,2,3‐triazole/isoxazole-functionalized imidazo[4,5‐b]pyridine-2(3H)‐one derivatives were synthesized from pyridin-2(1H)-one. These derivatives displayed significant antimicrobial and anticancer activities (Banda et al., 2016).

Synthesis and Structure Elucidation

- Coupling with Sugar Moieties : The versatile base of 5,7-Dichloro-3H-imidazo[4,5-b]pyridine allows coupling with various sugar moieties, leading to the synthesis of 7-alkyl(aryl)amino-derivatives (Cristalli et al., 1994).

- New Synthesis Approaches : A new synthesis method for 5,7-dichloroimidazo[4,5-b]pyridine was developed, allowing the preparation of various 5,7-disubstituted imidazo[4,5-b]pyridines (Schelling & Salemink, 2010).

Material Science and Chemical Engineering

- Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives were evaluated as inhibitors against mild steel corrosion. The derivatives showed high inhibition performance, indicating their potential use in material protection (Saady et al., 2021).

- Blue Phosphorescence in OLEDs : Homoleptic iridium(III) metal complexes bearing imidazo[4,5-b]pyridin-2-ylidene-based cyclometalating chelates were synthesized, showcasing potential applications in organic light-emitting diodes (OLEDs) with blue phosphorescence and hyperluminescence (Yang et al., 2022).

Biological and Pharmaceutical Research

- Cytokinin Activity : Fluorescent carbon-substituted cytokinin analogues based on imidazo[4,5-b]pyridine showed significant cytokinin activity, useful for studying localization and transport in plant cells (Nishikawa et al., 2000).

- Anti-HIV Agents : Novel 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines were synthesized, exhibiting reproducible in vitro anti-HIV activity, indicating their potential as therapeutic agents (Chimirri et al., 1994).

Mechanism of Action

Target of Action

Similar compounds, such as trifluoromethylpyridine (tfmp) derivatives, are known to be key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Mode of Action

It’s worth noting that molecules with a -cf3 group have been shown to exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Tfmp derivatives are known to be involved in various biochemical pathways due to their distinctive physical-chemical properties .

Result of Action

Similar compounds have been shown to have significant effects in the development of agrochemical and pharmaceutical compounds .

Future Directions

properties

IUPAC Name |

5,7-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3N3/c8-2-1-3(9)13-5-4(2)14-6(15-5)7(10,11)12/h1H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPIQLFUTCCYCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=C1Cl)N=C(N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)

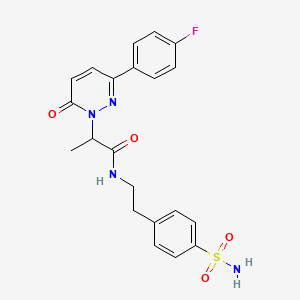

![methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)

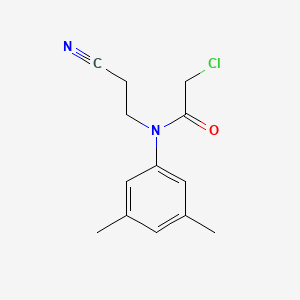

![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3016935.png)

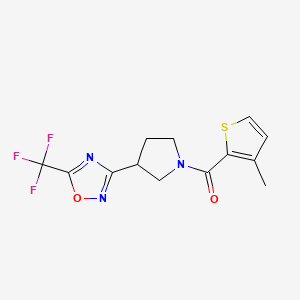

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B3016937.png)

![1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3016938.png)

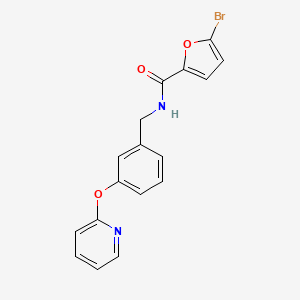

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B3016941.png)